molecular formula C10H16O2 B1236142 cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid CAS No. 65860-56-2

cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid

Cat. No. B1236142
CAS RN: 65860-56-2
M. Wt: 168.23 g/mol
InChI Key: HZNKOKJSWBRPRJ-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-2,6-dimethyl-5-methylenehept-2-enoic acid is a 2,6-dimethyl-5-methylenehept-2-enoic acid having Z-configuration.

Scientific Research Applications

Bioreactor Production and Bioconversion

Research by Linares et al. (2009) on Pseudomonas rhodesiae CIP 107491 explored the degradation pathway of α-pinene, which includes molecules like cis-2-methyl-5-isopropylhexa-2,5-dienoic acid. This study highlighted the conversion of α-pinene oxide into novalic acid in a bioreactor, demonstrating an optimized bioconversion process (Linares, Fontanille, & Larroche, 2009).

Bioconversion Using Pseudomonas rhodesiae

Another study by Linares et al. (2008) investigated the accumulation of trans-2-methyl-5-isopropylhexa-2,5-dienoic acid using the alpha-pinene degradation pathway of Pseudomonas rhodesiae CIP 107491. This research showed the feasibility of this process in a biphasic system, achieving significant yields of the acid (Linares, Martinez, Fontanille, & Larroche, 2008).

Synthesis and Characterization

Christie and Holman (1967) synthesized a series of methylene-interrupted cis,cis-octadecadienoic acids, which are analogues of linoleic acid, including the 2,5-isomer. This work contributed to understanding the chemical properties and synthesis pathways of these fatty acids (Christie & Holman, 1967).

Biochemical Transformations

Research by Tudroszen, Kelly, and Millis (1977) on alpha-pinene metabolism by Pseudomonas putida identified novel intermediates, including (zeta)-2-methyl-5-isopropylhexa-2,5-dienoic acid. This study contributed to the understanding of biochemical transformations in microbial systems (Tudroszen, Kelly, & Millis, 1977).

Oxidative Stability of Isomers

Miyashita, Azuma, and Ota (1995) studied the oxidative stability of geometric and positional isomers of unsaturated fatty acids in aqueous solutions. This research is crucial for understanding the stability and reactivity of different fatty acid isomers, including cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid (Miyashita, Azuma, & Ota, 1995).

properties

CAS RN

65860-56-2

Product Name

cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(Z)-2,6-dimethyl-5-methylidenehept-2-enoic acid

InChI

InChI=1S/C10H16O2/c1-7(2)8(3)5-6-9(4)10(11)12/h6-7H,3,5H2,1-2,4H3,(H,11,12)/b9-6-

InChI Key

HZNKOKJSWBRPRJ-TWGQIWQCSA-N

Isomeric SMILES

CC(C)C(=C)C/C=C(/C)\C(=O)O

SMILES

CC(C)C(=C)CC=C(C)C(=O)O

Canonical SMILES

CC(C)C(=C)CC=C(C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid
Reactant of Route 2
cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid
Reactant of Route 3
cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid
Reactant of Route 4
cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid
Reactant of Route 5
cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid
Reactant of Route 6
cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid

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